3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a propoxyphenyl group
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-26-16-7-5-15(6-8-16)17-11-18(23-22-17)19(25)24-21-13-14-4-3-9-20-12-14/h3-9,11-13H,2,10H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
CFXRIYNSCANIFJ-FYJGNVAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propoxyphenyl group and the pyridinylmethylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-propoxyphenyl halides.
Addition of Pyridinylmethylidene Moiety: :
Biological Activity
The compound 3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 298.34 g/mol
The biological activity of pyrazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
- Cell Cycle Arrest and Apoptosis Induction : Certain pyrazoles have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with the compound:
- Anticancer Activity : Preliminary investigations indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase through downregulation of cyclin D2 and CDK2 .
- Anti-inflammatory Effects : The compound has demonstrated potential as a COX-2 inhibitor, suggesting its usefulness in managing inflammatory conditions .
- Antimicrobial Activity : There is evidence supporting its efficacy against several bacterial strains, indicating a broad-spectrum antimicrobial effect .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study conducted to evaluate the anticancer potential of this compound, it was found that treatment with varying concentrations led to a significant reduction in cell viability across all tested cancer cell lines. The IC50 values ranged from 0.83 to 1.81 μM, indicating potent activity . Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers and disrupted mitochondrial membrane potential.
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of similar pyrazole derivatives showed that they could effectively reduce inflammation markers in vitro by inhibiting COX-2 activity. This suggests that the compound may also be beneficial in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
